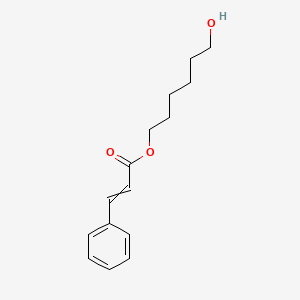![molecular formula C17H15N3S B14275409 4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline CAS No. 138954-51-5](/img/structure/B14275409.png)
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline is an organic compound that features a thiazole ring and two aniline groups connected by an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.
Ethenyl Bridge Formation: The ethenyl bridge can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.
Aniline Group Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[2-(4-Nitrophenyl)ethenyl]-1,3-thiazol-4-yl}aniline
- 4-{2-[2-(4-Methylphenyl)ethenyl]-1,3-thiazol-4-yl}aniline
- 4-{2-[2-(4-Hydroxyphenyl)ethenyl]-1,3-thiazol-4-yl}aniline
Uniqueness
4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Properties
CAS No. |
138954-51-5 |
|---|---|
Molecular Formula |
C17H15N3S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-[2-[4-(4-aminophenyl)-1,3-thiazol-2-yl]ethenyl]aniline |
InChI |
InChI=1S/C17H15N3S/c18-14-6-1-12(2-7-14)3-10-17-20-16(11-21-17)13-4-8-15(19)9-5-13/h1-11H,18-19H2 |
InChI Key |
MXPZGFKBKWUGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=CS2)C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
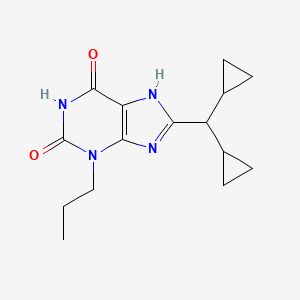
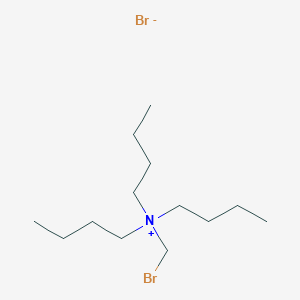
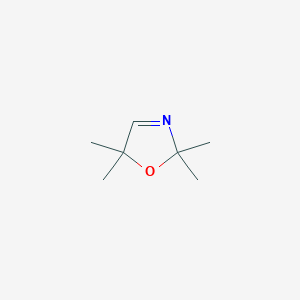
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
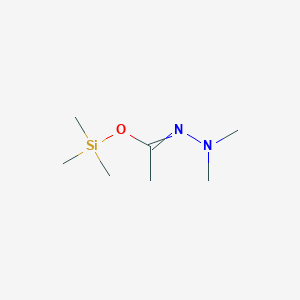
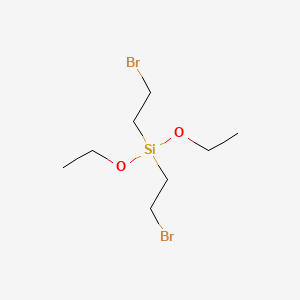
![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
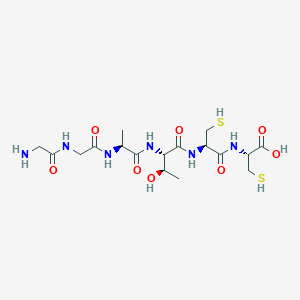
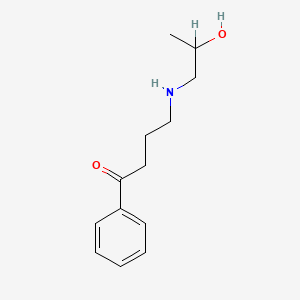
![2,6-Difluoro-N-[(4-formylphenyl)(morpholin-4-yl)methyl]benzamide](/img/structure/B14275406.png)
